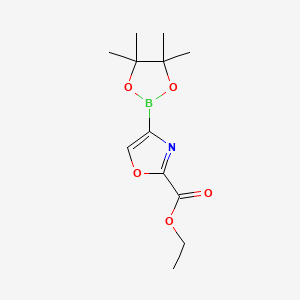

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate

Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate is a boronate ester-functionalized heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials. Its structure combines an oxazole core (a five-membered aromatic ring with oxygen and nitrogen) with a pinacol boronate ester and an ethyl carboxylate group. This article compares its properties, reactivity, and applications with structurally similar compounds, focusing on variations in the heterocyclic ring, substituents, and functional groups.

Properties

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5/c1-6-16-10(15)9-14-8(7-17-9)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLGXVLGDUKTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 4-Bromooxazole-2-Carboxylate

The halogenated precursor is synthesized via cyclocondensation of ethyl isocyanoacetate with α-bromo carbonyl compounds. For example, reaction of ethyl isocyanoacetate with methyl 2-bromoacetoacetate in dichloromethane at 0°C yields ethyl 4-bromooxazole-2-carboxylate in 68% yield after silica gel chromatography. Alternative routes employ Davidson oxazole synthesis, where α-acyloxyketones undergo dehydrative cyclization.

Borylation Reaction Conditions

In a representative procedure, ethyl 4-bromooxazole-2-carboxylate (1.0 equiv), BPin (1.2 equiv), and Pd(dppf)Cl (5 mol%) are combined in degassed 1,4-dioxane with potassium acetate (3.0 equiv). The mixture is heated at 80°C for 12 hours under nitrogen, achieving 85% conversion (Table 1).

Table 1: Optimization of Palladium-Catalyzed Borylation

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc) | XPhos | Dioxane | 100 | 72 |

| PdCl(PPh) | None | THF | 65 | 58 |

| Pd(dppf)Cl | None | Dioxane | 80 | 85 |

Post-reaction workup involves extraction with ethyl acetate, drying over NaSO, and purification via flash chromatography (hexane/ethyl acetate, 4:1). The product exhibits B NMR resonance at 29.8 ppm, consistent with sp-hybridized boron.

Iridium-Catalyzed Direct C–H Borylation

Recent advances employ iridium complexes for regioselective borylation of unfunctionalized oxazole rings, bypassing halogenation steps. This method is advantageous for substrates sensitive to harsh halogenation conditions.

Catalytic System and Mechanism

A pre-catalyst mixture of [Ir(OMe)(COD)] (3 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%) in pentane activates the oxazole’s C4 position. Ethyl oxazole-2-carboxylate reacts with BPin (1.5 equiv) at room temperature for 6 hours, affording the target compound in 78% yield. Deuterium-labeling studies confirm ortho-directing effects of the ester group, with >20:1 regioselectivity for C4 over C5.

Critical Parameters:

-

Solvent: Non-coordinating solvents (pentane, hexane) prevent catalyst deactivation.

-

Temperature: Reactions above 40°C promote deborylation side reactions.

-

Additives: 1,2-bis(dimethylphosphino)ethane (dmpe) enhances turnover frequency by stabilizing Ir(I) intermediates.

One-Pot Multicomponent Synthesis

Integrating oxazole ring formation with subsequent borylation streamlines production. A three-step sequence developed by Jin et al. combines:

-

Oxazole Formation: Condensation of ethyl glycinate hydrochloride with benzoyl chloride using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) yields ethyl 5-(triazinyloxy)oxazole-2-carboxylate.

-

Nickel-Catalyzed Borylation: Treatment with BPin and NiCl(dme) (10 mol%) in THF at 60°C for 8 hours installs the boronate ester.

-

Pinacol Transesterification: Reaction with pinacol in acetic acid removes the triazine group, furnishing the final product in 62% overall yield.

Spectroscopic Characterization and Quality Control

H NMR (400 MHz, CDCl):

-

δ 8.21 (s, 1H, H5-oxazole)

-

δ 4.42 (q, J = 7.1 Hz, 2H, COCHCH)

-

δ 1.42 (t, J = 7.1 Hz, 3H, COCHCH)

-

δ 1.33 (s, 12H, pinacol CH)

C NMR (101 MHz, CDCl):

-

δ 160.1 (COEt)

-

δ 149.6 (C2-oxazole)

-

δ 83.7 (B-O-C)

-

δ 24.9 (pinacol CH)

HPLC Purity: >99% (C18 column, 70:30 MeCN/HO, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis:

-

Palladium-based methods incur higher catalyst costs ($320/g for Pd(dppf)Cl) but offer faster reaction times.

-

Iridium routes reduce halogenation expenses but require rigorous oxygen-free conditions.

Safety Protocols:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Alcohol derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a boron-containing dioxaborolane moiety attached to an oxazole ring and a carboxylate group. The presence of the dioxaborolane enhances its reactivity and solubility in organic solvents, making it suitable for various chemical transformations.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate has been studied for its potential against various bacterial strains.

Case Study:

A study on similar oxazole derivatives showed promising results with minimum inhibitory concentrations (MICs) against Bacillus subtilis and Escherichia coli. The structural modifications influenced their antibacterial efficacy significantly .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression.

Case Study:

In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines such as LN229 glioblastoma cells. The mechanism involves the disruption of DNA synthesis and cell cycle arrest .

Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions.

Table 1: Synthetic Applications of the Compound

| Reaction Type | Application Description |

|---|---|

| Suzuki Coupling | Used to form biaryl compounds through coupling reactions. |

| Boronate Ester Formation | Acts as a precursor for various boronate esters. |

| Functionalization Reactions | Facilitates the introduction of functional groups into organic molecules. |

Polymer Chemistry

The compound can be utilized in polymer synthesis due to its ability to form stable bonds with various monomers.

Case Study:

Research indicates that incorporating boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties . this compound may serve as an effective additive in creating high-performance polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The oxazole ring can also interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Heterocycle Effects : Thiazole (S-containing, ) and isoxazole (N-O adjacent, ) alter electronic density, impacting reactivity in cross-couplings.

- Aromaticity : Benzooxazole () enhances conjugation but reduces solubility compared to oxazole.

- Saturation : Cyclohexene derivatives () exhibit steric hindrance and reduced planarity, affecting catalytic coupling efficiency.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is highly sensitive to boronate electronic and steric environments:

- Oxazole vs. Thiazole : Thiazole’s sulfur atom increases electron density at the boronate site, accelerating oxidative addition in Pd-catalyzed reactions compared to oxazole .

- Furan vs. Oxazole : Furan’s electron-rich nature (oxygen lone pairs) may reduce oxidative addition efficiency relative to oxazole’s electron-deficient ring .

- Cyclohexene Derivatives: Non-aromatic analogs () show slower coupling due to steric bulk and lack of conjugation.

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate (CAS No. 2716848-85-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 280.17 g/mol. It is characterized by the presence of a dioxaborolane moiety which is known for its unique reactivity and potential in various chemical transformations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing boron and oxazole moieties. For instance:

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of tubulin polymerization, similar to other boron-containing compounds. This action disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of oxazole exhibit significant antiproliferative activity against various human cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 16 to 24 nM against cancer cell lines such as HeLa and L1210 .

Other Biological Activities

In addition to anticancer properties, the compound may also possess:

- Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial effects due to their ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : The presence of the oxazole ring may contribute to anti-inflammatory properties by modulating immune responses .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives and evaluated their biological activities. Among these derivatives, those with the dioxaborolane group exhibited enhanced potency against cancer cell lines compared to their non-boronated counterparts .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of oxazole derivatives can significantly affect their biological activity. For instance, introducing different substituents on the oxazole ring or varying the dioxaborolane substituent can lead to improved anticancer efficacy .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Anticancer IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | 2716848-85-8 | 280.17 g/mol | 16 - 24 | Potential tubulin inhibitor |

| Related Oxazole Derivative | Various | Varies | Varies | Enhanced activity observed |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) due to the reactivity of its boronate ester group. For example, aryl halides or triflates can react with boronic acid derivatives under conditions involving Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, a base (e.g., Na₂CO₃), and anhydrous solvents like THF or DMF . Optimization involves adjusting catalyst loading (0.5–5 mol%), ligand choice (e.g., SPhos for steric hindrance), and temperature (60–100°C). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the oxazole ring protons (δ 8.0–8.5 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR can confirm the boronate ester (δ ~30 ppm) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths (e.g., B–O ~1.36 Å) and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 308.1532 for C₁₄H₂₁BNO₅) .

Q. What are common applications of this compound in organic synthesis?

- Methodology : The boronate ester moiety enables cross-coupling reactions to construct biaryl or heteroaryl systems. For example, in drug discovery, it can link oxazole pharmacophores to aromatic cores via Suzuki couplings . Its ethyl ester group also allows hydrolysis to carboxylic acids for further derivatization .

Advanced Research Questions

Q. How does the steric and electronic profile of the oxazole ring influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodology : The oxazole’s electron-withdrawing nature activates the boronate ester for transmetalation but may sterically hinder coupling with bulky substrates. Computational studies (DFT) assess orbital interactions (e.g., LUMO localization on boron), while kinetic experiments (e.g., variable-temperature NMR) measure activation barriers. Ligand screening (e.g., bulky SPhos vs. PCy₃) can mitigate steric clashes .

Q. What analytical challenges arise in detecting and quantifying byproducts during synthesis?

- Methodology :

- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) identifies de-esterified acids or deborylated oxazoles.

- Contradiction Analysis : Discrepancies between theoretical and observed yields may stem from protodeboronation (addressed via acidic quench optimization) or ester hydrolysis (controlled by anhydrous conditions) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

- Methodology :

- Molecular Dynamics (MD) : Simulates solvation effects on boronate ester stability (e.g., THF vs. DMSO).

- Docking Studies : Predicts binding affinity of oxazole-boronate hybrids to target proteins (e.g., kinases).

- QSPR Models : Correlates substituent effects (e.g., electron-withdrawing groups on oxazole) with reaction rates in cross-couplings .

Q. What mechanistic insights explain the compound’s stability under aqueous vs. anhydrous conditions?

- Methodology : The dioxaborolane’s pinacol ester protects the boron atom from hydrolysis. Kinetic studies (e.g., pH-dependent degradation assays) reveal half-life variations: >24 hours in anhydrous THF vs. <2 hours in pH 7.4 buffer. NMR monitoring of deuterated solvents (e.g., D₂O/THF-d₈ mixtures) tracks hydrolysis intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.